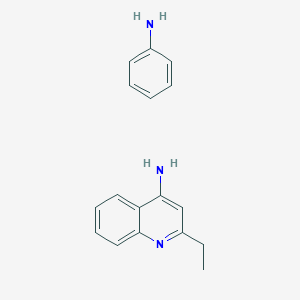

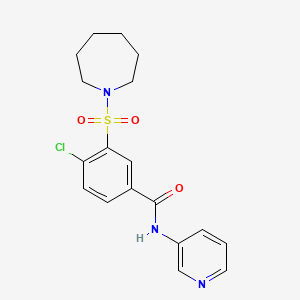

![molecular formula C14H11Cl2NO4S B2483049 N-(3-氯苯基)-N-[(4-氯苯基)磺酰]甘氨酸 CAS No. 532430-58-3](/img/structure/B2483049.png)

N-(3-氯苯基)-N-[(4-氯苯基)磺酰]甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves controlled reactions under specific conditions. For instance, coordination polymers containing similar ligands are prepared by tuning reaction conditions such as pH, temperature, and starting materials, demonstrating the structural diversity achievable through meticulous synthetic approaches (Ma et al., 2008). These methodologies highlight the complex synthetic routes possible for compounds like N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine, showcasing the importance of reaction conditions in determining the final product's structure and properties.

Molecular Structure Analysis

Structural analysis of similar compounds reveals a range of coordination polymers with varying dimensionalities, from one-dimensional chains to three-dimensional networks, enabled by the versatile ligands involved (Ma et al., 2008). X-ray crystallography provides insights into the molecular geometry, showing how ligands act as bridges between metal ions to form intricate structures. This level of structural diversity underscores the compound's potential for forming various coordination architectures, which could be leveraged in materials science and catalysis.

Chemical Reactions and Properties

Chemical reactions involving similar sulfonamide and glycine derivatives are utilized in the synthesis of complex molecules, demonstrating the reactivity and versatility of these compounds (Li & Zhao, 2006). For instance, reactions with allyltributyltin promoted by polymer-supported sulfonamide of N-glycine showcase the potential for creating highly stereoselective syntheses, crucial for pharmaceutical applications.

Physical Properties Analysis

The physical properties of compounds containing similar functional groups, such as solubility, melting point, and crystalline structure, are often determined through X-ray diffraction and thermal analysis (Wang et al., 2010). These studies provide valuable information on the stability and behavior of such compounds under various conditions, essential for their application in material science and engineering.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding the applications of N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine. Studies on similar compounds reveal how variations in structure can influence their chemical behavior, impacting their potential uses in catalysis, drug design, and materials science (Li et al., 2018).

科学研究应用

1. 晶体工程和超分子化学

N-(3-氯苯基)-N-[(4-氯苯基)磺酰基]甘氨酸已被用于合成和确定新型柔性多齿配体,用于晶体工程。这些化合物显示出形成二核配合物和铜(II)配合物等复杂结构的潜力,具有独特的性质和相互作用,如弱反铁磁相互作用和独特的π-π堆积相互作用 (Ma et al., 2008)。

2. 配位聚合物和结构多样性

该化合物是构建具有不同结构体系的配位聚合物的关键组分,从一维到三维结构不等。这些聚合物展示出一系列有趣的性质,包括不同的孔结构和在材料科学中的潜在应用 (Ma et al., 2008)。

3. 与铅(II)的络合物形成

研究表明,N-(3-氯苯基)-N-[(4-氯苯基)磺酰基]甘氨酸能够与铅(II)形成络合物,导致独特的一维链和二维层结构。这些发现对理解铅与有机配体的配位化学具有重要意义 (Wen & Yuan, 2010)。

4. 杀虫活性

该化合物已被用作合成吡咯-3-碳腈衍生物的前体,显示出潜在的杀虫活性。这一应用突显了其在新型农药开发中的作用 (Shang-cheng, 2004)。

5. 醛糖还原酶抑制

作为简单(苯基磺酰基)甘氨酸的类似物,该化合物显示出在抑制醛糖还原酶方面的潜力,这是一种与糖尿病并发症有关的酶。这表明其可能在糖尿病管理的治疗策略中应用 (Mayfield & Deruiter, 1987)。

6. 因子Xa抑制剂的开发

它已成为发现甘氨酸和相关氨基酸基因子Xa抑制剂的过程的一部分,这是抗凝血药物开发中的一个重要靶点。这项研究对心血管治疗领域做出了贡献 (Kohrt et al., 2006)。

7. 抗病毒活性

该化合物已被用于合成具有抗病毒活性的磺胺衍生物。这表明其在新型抗病毒药物开发中的潜力 (Chen et al., 2010)。

8. 药物发现和分子对接

涉及基于甘氨酸的磺胺衍生物的研究,包括所讨论的化合物,已探讨了它们在药物发现、分子对接研究和生物学调查中的应用,表明其在制药研究中的相关性 (Shafieyoon et al., 2019)。

属性

IUPAC Name |

2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c15-10-4-6-13(7-5-10)22(20,21)17(9-14(18)19)12-3-1-2-11(16)8-12/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXXIYMQPVQZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2482967.png)

![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2482976.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2482978.png)

![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)

![2,2-Dimethyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2482980.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2482984.png)

![N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2482986.png)